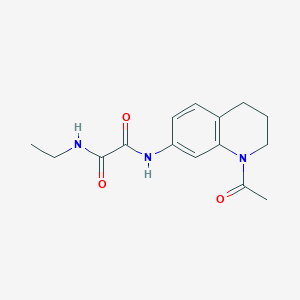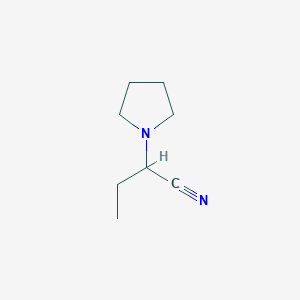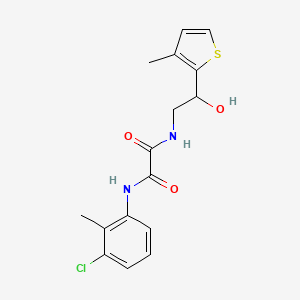
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the substituents linked to the pyrimidine ring .
Aplicaciones Científicas De Investigación
Dual Mode of Cytotoxic Action
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibit a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This class of compounds has been selected for clinical trials due to its novel action and promising preclinical activity against solid tumors in mice, highlighting its potential for cancer therapy applications (McCrystal et al., 1999).
Repellent Efficacy Against Arthropod Disease Vectors
Another application area for structurally related compounds is in arthropod repellent efficacy. For instance, optically active piperidine analogs have been synthesized and evaluated for their effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes. These studies suggest that such compounds could serve as effective alternatives for protection against arthropod disease vectors, underscoring their potential in public health (Klun et al., 2003).
Anticonvulsant Properties
Compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) belong to a new series of experimental anticonvulsants related to lidocaine, showcasing the potential of certain chemical structures in the development of new anticonvulsant agents. The study on D2624 aimed to understand its pharmacokinetics and metabolism in rats and humans, indicating the broader research interest in utilizing similar compounds for neurological conditions (Martin et al., 1997).
Influence on Tumor Perfusion and Drug Pharmacokinetics
Research involving the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide indicates that tumor perfusion significantly influences early tumor drug uptake and exposure, while plasma drug exposure does not. This finding is critical for understanding how drug efficacy can be improved through targeting tumor vasculature, providing insights into the optimization of therapeutic strategies for solid tumors (Saleem & Price, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVHHGAXUSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)


![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)


![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)

![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)
